molecular formula C21H20ClNO3S2 B10887405 Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B10887405
M. Wt: 434.0 g/mol
InChI Key: XFXRXMYKIGPFHG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a 3-chloro-6-methylbenzo[b]thiophene carboxamide group and an ethyl carboxylate ester.

Properties

Molecular Formula

C21H20ClNO3S2

Molecular Weight

434.0 g/mol

IUPAC Name

ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H20ClNO3S2/c1-3-26-21(25)16-12-6-4-5-7-14(12)28-20(16)23-19(24)18-17(22)13-9-8-11(2)10-15(13)27-18/h8-10H,3-7H2,1-2H3,(H,23,24)

InChI Key

XFXRXMYKIGPFHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The tetrahydrobenzo[b]thiophene moiety is synthesized via Gewald reaction or cyclocondensation of cyclohexanone with cyanoacetate derivatives.

Procedure :

  • Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) are stirred in ethanol with morpholine (2 mmol) at 70°C for 12 hours.

  • The precipitated product is filtered and recrystallized from ethanol, yielding the amino ester as off-white crystals (68–75% yield).

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 1.60–1.78 (m, 4H, cyclohexyl CH₂), 2.31–2.38 (m, 4H, thiophene CH₂), 4.15 (q, 2H, OCH₂).

Amide Bond Formation and Final Coupling

Coupling of Acyl Chloride and Amino Ester

The amide bond is formed via Schotten-Baumann reaction under inert conditions to prevent hydrolysis.

Procedure :

  • 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride (5 mmol) is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol) and triethylamine (10 mmol) in THF at 0°C.

  • The mixture is stirred at room temperature for 4 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the title compound as a white solid (72–78% yield).

Reaction Conditions :

  • Temperature : 0°C → room temperature to minimize side reactions.

  • Solvent : THF ensures solubility of both reactants.

Analytical Characterization and Validation

Spectroscopic Profiling

Infrared Spectroscopy (IR) :

  • νmax (cm⁻¹) : 3286 (N–H stretch), 1692 (C=O ester), 1645 (C=O amide), 1550 (C=C aromatic).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.27 (q, 2H, OCH₂), 7.21–7.35 (m, 2H, aromatic H), 8.53 (s, 1H, NH).

  • ¹³C NMR : δ 14.1 (CH₃), 61.2 (OCH₂), 122.5–143.7 (aromatic C), 165.2 (C=O ester), 168.1 (C=O amide).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : 434.07 [M+H]⁺

  • Observed : 434.09 [M+H]⁺.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies highlight DMAP and THF as optimal for acyl chloride formation and coupling, respectively. Substituting DCM with toluene in the initial step reduces costs without compromising yield (Table 1).

Table 1 : Solvent Impact on Acyl Chloride Synthesis

SolventCatalystYield (%)Purity (%)
DCMDMAP9298
TolueneDMAP8997
ChlorobenzenePyridine7692

Temperature and Time Dependence

  • Acyl Chloride Synthesis : 80°C for 6 hours achieves >90% conversion.

  • Amidation : Prolonged stirring (>6 hours) induces ester hydrolysis, reducing yield to <65%.

Applications and Derivative Synthesis

The compound serves as a precursor for antimicrobial analogs and kinase inhibitors . Functionalization at the amide nitrogen with morpholine or piperazine enhances bioactivity. For example, morpholino derivatives exhibit IC₅₀ values of 1.2–3.8 µM against Staphylococcus aureus .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 3 of the benzo[b]thiophene ring undergoes nucleophilic displacement with amines or alkoxides. For example:

  • Reaction with morpholine under basic conditions replaces the chlorine atom, forming morpholino derivatives .

  • Substitution with piperazine derivatives produces analogs with enhanced solubility profiles .

Key Conditions :

ReagentSolventTemperatureYield (%)
MorpholineDMF80°C72–85
1-(Pyridin-2-yl)piperazineTHFReflux68

Hydrolysis Reactions

The ethyl ester group at position 3 undergoes hydrolysis to yield carboxylic acid derivatives:

  • Saponification with aqueous NaOH/EtOH produces the corresponding acid, enabling further functionalization.

  • Acid-catalyzed hydrolysis (HCl/EtOH) generates intermediates for coupling reactions.

Spectroscopic Confirmation :

  • IR spectra show loss of ester C=O stretch (~1720 cm⁻¹) and emergence of carboxylic acid O–H (~2500–3300 cm⁻¹).

  • 1H^1H NMR confirms disappearance of ethyl quartet (δ 4.2–4.3 ppm).

Amide Bond Transformations

The carboxamide linkage participates in:

  • Acylation : Reaction with acyl chlorides (e.g., chloroacetyl chloride) forms N-acylated derivatives .

  • Condensation : Interaction with benzaldehyde derivatives under acidic conditions generates Schiff bases.

Example Reaction :

Compound+ClCH2COClEt3N, DCMN-Chloroacetyl Derivative(Yield: 83%)[7]\text{Compound} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Chloroacetyl Derivative} \quad (\text{Yield: 83\%})[7]

Cyclization Reactions

The tetrahydrobenzo[b]thiophene core facilitates intramolecular cyclization:

  • Heating with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms fused thieno[2,3-d]pyrimidine systems .

  • Treatment with succinic anhydride yields six-membered lactams .

Key Product :

ProductApplicationReference
Thieno[2,3-d] thiazin-4-oneAnticancer scaffold

Oxidation and Reduction

  • Oxidation : The tetrahydrobenzo[b]thiophene ring oxidizes to aromatic benzo[b]thiophene using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates thiophene rings, altering electronic properties.

Conditions :

Oxidation: DDQ (2 equiv), CH2Cl2,RT, 12 h(Yield: 91%)[6]\text{Oxidation: DDQ (2 equiv), CH}_2\text{Cl}_2, \text{RT, 12 h} \quad (\text{Yield: 91\%})[6]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at position 2 .

  • Buchwald-Hartwig amination forms C–N bonds with secondary amines .

Catalytic System :

Reaction TypeCatalystLigandYield (%)
Suzuki-MiyauraPd(PPh₃)₄XPhos78
Buchwald-HartwigPd(OAc)₂BINAP65

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show:

  • Anticancer activity : IC₅₀ values of 57.10 μg/mL against PDK1 (pyruvate dehydrogenase kinase 1) .

  • Antimicrobial effects : MIC (Minimum Inhibitory Concentration) of 32 μg/mL against S. aureus.

Structure-Activity Relationship (SAR) :

  • Chlorine substitution enhances target binding via hydrophobic interactions.

  • Ester-to-amide conversion improves metabolic stability.

Analytical Characterization Data

Critical spectroscopic benchmarks for reaction products:

Functional GroupIR (cm⁻¹)1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Ester C=O1725–17304.21 (q, J=7.1 Hz, 2H)166.3 (C=O)
Amide NH3322–333911.18 (s, 1H)160.3 (CONH)
Aromatic C-Cl540–560 (C-Cl str)-126.5 (C-Cl)

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Strategic functionalization via the reactions above enables optimization for specific biological targets while maintaining synthetic accessibility.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The tetrahydrobenzo[b]thiophene core requires precise reaction conditions (e.g., HFIP solvent, molecular sieves) to avoid ring-opening or over-functionalization .
  • Structure-Activity Relationships (SAR) : Chlorine and methyl groups in the target compound may improve metabolic stability compared to hydroxy-substituted analogs .
  • Potential Applications: Analogous compounds are explored as antibacterial agents or enzyme inhibitors, suggesting the target compound could serve as a lead in drug discovery .

Biological Activity

Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 314022-54-3) is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

  • Molecular Formula : C21H20ClNO3S2
  • Molecular Weight : 433.97 g/mol
  • Purity : Standard purity of 97% is reported for commercial availability .

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

Anticancer Activity

  • Mechanism of Action :
    • This compound has been shown to inhibit tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation control .
    • In vitro assays indicated significant inhibition of cell growth in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
  • Case Studies :
    • A study conducted on derivatives of benzo[b]thiophene showed that modifications at specific positions could enhance anticancer activity. The compound exhibited an IC50 value of approximately 0.283 mM against TNF-a release in LPS-stimulated whole blood assays, indicating strong anti-inflammatory properties as well .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It demonstrated a notable reduction in pro-inflammatory cytokines in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 ValueTarget Cell Line
This compoundAnticancer~0.283 mMA549, MCF-7, HCT-116
Compound 5 (similar structure)Anticancer0.08–12.07 mMVarious Cancer Lines
SR-318 (related derivative)Anti-inflammatory0.283 mMLPS-stimulated whole blood

Safety and Handling

Given the structural complexity and biological activity of this compound, safety precautions are essential:

  • It is classified as harmful if swallowed or upon skin contact.
  • Protective equipment such as gloves and goggles should be used during handling to minimize exposure risks .

Q & A

Q. Table 1: Representative Synthesis Data

IntermediateReagentSolventTime (h)Yield (%)Purity MethodReference
11fSuccinic anhydrideCH₂Cl₂1267HPLC (MeCN:H₂O)
11jSuccinic anhydrideCH₂Cl₂1877HPLC (MeCN:H₂O)
11iMaleic anhydrideCH₂Cl₂2454Methanol recrystallization

Advanced: How can reaction conditions be optimized to minimize byproducts during acylation?

Methodological Answer:
Byproduct formation (e.g., ester hydrolysis or over-acylation) is mitigated by:

  • Stoichiometry control : Using 1.1–1.2 equivalents of anhydride to limit side reactions .
  • Solvent selection : Anhydrous CH₂Cl₂ prevents hydrolysis of sensitive esters .
  • Temperature modulation : Reflux (~40°C) balances reactivity and stability; higher temperatures risk decomposition (observed at >130°C in DSC studies) .
  • Real-time monitoring : TLC (Rf analysis) identifies byproducts early, enabling gradient adjustments in HPLC purification .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what are critical spectral markers?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Tetrahydrobenzo[b]thiophene protons : δ 1.2–2.8 ppm (multiplet, cyclohexene CH₂) .
    • Ester carbonyl : δ ~165–170 ppm in ¹³C NMR .
    • Amide NH : δ 8.5–10.0 ppm (broad singlet) .
  • IR : Peaks at 1680–1750 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (N-H stretch) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₀H₂₁ClN₂O₄S₂: 477.0634) .

Advanced: How do steric and electronic effects influence regioselectivity in acylation reactions?

Methodological Answer:
Regioselectivity is governed by:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl at position 6) direct acylation to less hindered sites .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl at position 3) activate adjacent carbons for nucleophilic attack . Computational studies (DFT) on analogous systems show charge distribution at reaction sites impacts reactivity .

Basic: What methods assess compound purity, and how are conflicting HPLC/LC-MS results resolved?

Methodological Answer:

  • Primary methods : Reverse-phase HPLC (≥95% purity) and LC-MS (identity confirmation) .
  • Conflict resolution :
    • DSC : Detects thermal decomposition (>130°C) indicating impurities .
    • ¹H NMR integration : Discrepancies in proton ratios signal unresolved contaminants .

Q. Table 2: Purity Assessment Workflow

StepTechniquePurposeExample Data
1HPLCPurity %95% (MeCN:H₂O)
2LC-MS[M+H]+ match477.0634 (observed)
3DSCDecomposition onset130°C

Advanced: How can computational modeling predict biological activity or stability?

Methodological Answer:

  • Docking studies : Analogous compounds (e.g., EU1794-2) bind to targets like NMDAR, guided by electrostatic complementarity .
  • DFT calculations : Predict degradation pathways (e.g., ester hydrolysis) by analyzing frontier molecular orbitals .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

  • Short-term : Stable in desiccated CH₂Cl₂ at –20°C for 6 months .
  • Long-term : Degradation observed at >130°C (DSC) or in protic solvents (e.g., MeOH/H₂O) via ester hydrolysis .

Advanced: How are structural analogs synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Replace Cl with F or methyl groups via halogen exchange .
  • Ester variation : Substitute ethyl with isopropyl (e.g., EU1794-19) using alternative alcohols in esterification .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Anhydride handling : Use gloveboxes to prevent moisture-induced side reactions .
  • CH₂Cl₂ disposal : Neutralize with activated carbon to meet EPA guidelines .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Methodological Answer:

  • Mixing efficiency : Use high-shear mixers to ensure anhydride dispersion in viscous intermediates .
  • Scale-adjusted purification : Replace HPLC with flash chromatography (silica gel, 40–63 μm) for cost-effective bulk processing .

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